molecular formula C6H14ClNO2 B2662763 Methyl 4-amino-2-methylbutanoate hydrochloride CAS No. 204503-78-6

Methyl 4-amino-2-methylbutanoate hydrochloride

Cat. No.: B2662763
CAS No.: 204503-78-6
M. Wt: 167.63
InChI Key: RSENCDQCULGKMU-UHFFFAOYSA-N
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Description

Methyl 4-amino-2-methylbutanoate hydrochloride is a chemical compound with the molecular formula C6H13NO2·HCl. It is commonly used in various scientific research applications due to its unique chemical properties. This compound is often utilized in the synthesis of pharmaceuticals and other organic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-amino-2-methylbutanoate hydrochloride typically involves the esterification of 4-amino-2-methylbutanoic acid with methanol in the presence of a strong acid catalyst, such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then purified and converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize yield and purity. The final product is typically obtained as a crystalline powder, which is then packaged and stored under controlled conditions to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-2-methylbutanoate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-amino-2-methylbutanoate hydrochloride is widely used in scientific research, including:

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: In the study of enzyme-substrate interactions and metabolic pathways.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-amino-2-methylbutanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-amino-2-methylbutanoate hydrochloride is unique due to its specific structural features, such as the presence of both an amino group and an ester group. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry and pharmaceutical research .

Properties

IUPAC Name

methyl 4-amino-2-methylbutanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2.ClH/c1-5(3-4-7)6(8)9-2;/h5H,3-4,7H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSENCDQCULGKMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCN)C(=O)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

204503-78-6
Record name methyl 4-amino-2-methylbutanoate hydrochloride
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